
(R)-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a quinuclidine moiety and a pyridine ring with an acetamido substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the quinuclidine and pyridine rings. Key steps may include:
Formation of the Benzamide Core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the Quinuclidine Moiety: This step may involve nucleophilic substitution reactions.
Attachment of the Pyridine Ring: This can be done via coupling reactions, such as Suzuki or Heck coupling, followed by acetamidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetamido group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, ®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of ®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide would depend on its specific interactions with molecular targets. The quinuclidine moiety suggests potential activity at nicotinic acetylcholine receptors, while the benzamide core could interact with various enzymes or receptors.
類似化合物との比較
Similar Compounds
®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide: can be compared with other benzamide derivatives or quinuclidine-containing compounds.
Benzamide Derivatives: These compounds often have diverse pharmacological activities, including antipsychotic and antiemetic effects.
Quinuclidine-Containing Compounds: These are known for their activity at nicotinic acetylcholine receptors and other biological targets.
Uniqueness
The uniqueness of ®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
特性
CAS番号 |
400865-65-8 |
|---|---|
分子式 |
C21H24N4O3 |
分子量 |
380.4 g/mol |
IUPAC名 |
4-(6-acetamidopyridin-3-yl)oxy-N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide |
InChI |
InChI=1S/C21H24N4O3/c1-14(26)23-20-7-6-18(12-22-20)28-17-4-2-16(3-5-17)21(27)24-19-13-25-10-8-15(19)9-11-25/h2-7,12,15,19H,8-11,13H2,1H3,(H,24,27)(H,22,23,26)/t19-/m0/s1 |
InChIキー |
HTULMTGYVWDSPY-IBGZPJMESA-N |
異性体SMILES |
CC(=O)NC1=NC=C(C=C1)OC2=CC=C(C=C2)C(=O)N[C@H]3CN4CCC3CC4 |
正規SMILES |
CC(=O)NC1=NC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3CN4CCC3CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[5-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1H-tetrazol-1-yl]benzoate](/img/structure/B14137264.png)
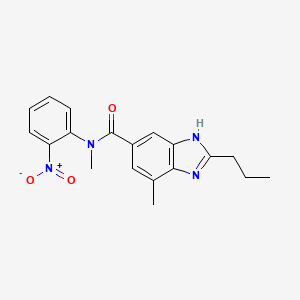

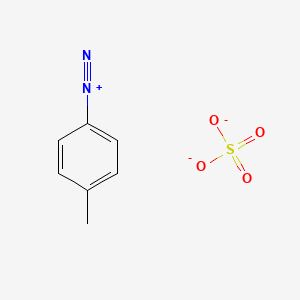
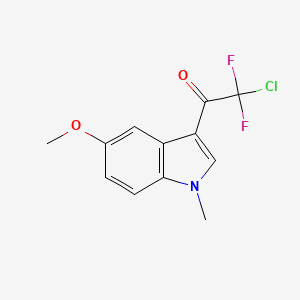
![2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid](/img/structure/B14137314.png)
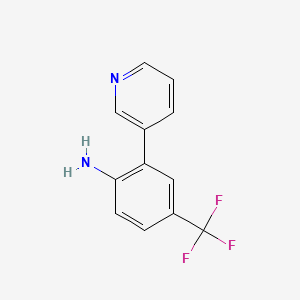
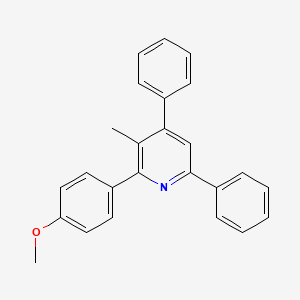

![1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B14137338.png)



